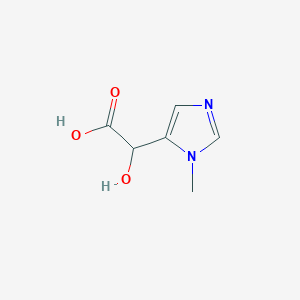

2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid

描述

属性

IUPAC Name |

2-hydroxy-2-(3-methylimidazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-3-7-2-4(8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMKOMVOZQQDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Phosphorus Trichloride-Mediated Synthesis

A patented method involves the reaction of 1H-imidazole-1-acetic acid hydrochloride with phosphorus trichloride (PCl₃) under controlled conditions. The process proceeds as follows:

-

Addition Stage : An aqueous solution of 1H-imidazole-1-acetic acid hydrochloride is added dropwise to PCl₃ at 0–5°C to prevent side reactions.

-

Reaction and Distillation : The mixture is heated to 80–85°C for 1.5–2 hours, followed by distillation under reduced pressure to remove excess PCl₃.

-

Hydrolysis : Water is introduced, and the mixture is refluxed for 6 hours to hydrolyze intermediates into the target compound.

-

Crystallization : Anti-solvents like isopropanol or acetone are added to precipitate the product, yielding 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid as a monohydrate.

Key Data :

Three-Step Ester Hydrolysis Approach

An alternative route employs benzyl alcohol, chloroacetyl chloride, and imidazole:

-

Esterification : Benzyl alcohol reacts with chloroacetyl chloride in the presence of diisopropylethylamine to form benzyl 2-chloroacetate.

-

Nucleophilic Substitution : Imidazole undergoes an SN2 reaction with the chloroester, yielding benzyl 2-(1H-imidazol-1-yl)acetate.

-

Acidic Hydrolysis : Treatment with aqueous HCl cleaves the benzyl ester, producing the free carboxylic acid.

Advantages :

-

Modularity : Intermediates can be modified for derivative synthesis.

Comparative Analysis of Methodologies

The PCl₃ method excels in scalability and purity but requires stringent temperature control. In contrast, the ester hydrolysis approach offers flexibility for structural analogs but faces challenges in large-scale solvent management.

Optimization Strategies and Critical Parameters

Temperature Control in PCl₃ Reactions

Maintaining 0–5°C during PCl₃ addition minimizes exothermic side reactions, such as the formation of phosphorylated byproducts. Elevated temperatures (80–85°C) during hydrolysis ensure complete conversion of intermediates.

Solvent Selection in Ester Hydrolysis

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:

| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | HCl, methanol/ethanol | Methyl/ethyl esters | 75–85 | |

| Anhydride-mediated esterification | Acetic anhydride | Acetylated derivatives | 65–78 |

Key findings:

-

Esterification preserves the imidazole ring’s integrity while modifying solubility properties.

-

Methyl ester derivatives (e.g., BDM43124) serve as prodrugs in pharmacological studies .

Oxidation Reactions

The β-hydroxy carboxylic acid structure enables selective oxidation:

| Reaction Conditions | Oxidizing Agents | Products Formed | Observations | Reference |

|---|---|---|---|---|

| Acidic aqueous conditions | KMnO₄ | 2-Oxo-2-(1-methyl-1H-imidazol-5-yl)acetic acid | Ketone formation via C–OH bond cleavage | |

| Catalytic oxidation | O₂ (with metal catalysts) | Peroxide intermediates | Limited yield due to side reactions |

Salt Formation

The compound readily forms salts with inorganic bases:

Nucleophilic Substitution

The hydroxy group participates in substitution reactions under basic conditions:

| Nucleophile | Reagents/Conditions | Products Formed | Notes | Reference |

|---|---|---|---|---|

| Amines | NaOH, DMSO | Amide derivatives | Retains imidazole bioactivity | |

| Thiols | K₂CO₃, DMF | Thioester analogs | Enhanced metabolic stability |

Coordination Chemistry

The imidazole ring acts as a ligand for metal ions:

| Metal Ion | Reaction Conditions | Complex Structure | Applications | Reference |

|---|---|---|---|---|

| Cu²⁺/Zn²⁺ | Aqueous pH 7–8 | Tetrahedral coordination complexes | Enzyme inhibition studies | |

| Fe³⁺ | Ethanol/water | Octahedral complexes | Catalytic oxidation applications |

Phosphorylation

The compound serves as a precursor in bisphosphonate synthesis:

| Reaction Pathway | Reagents | Key Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reaction with PCl₃ followed by hydrolysis | Phosphorus trichloride | [1-hydroxy-2-(1H-imidazol-1-yl)ethylidene]bisphosphonic acid | 45 |

Decarboxylation

Controlled thermal decarboxylation yields imidazole derivatives:

| Conditions | Products Formed | Byproducts | Reference |

|---|---|---|---|

| 150–200°C, inert atmosphere | 1-Methylimidazole + CO₂ | Trace decomposition |

Structural Insights and Reaction Mechanisms

-

Carboxylic Acid Reactivity : Governs esterification, salt formation, and decarboxylation .

-

Imidazole Ring : Participates in metal coordination and electrophilic substitution.

-

Hydroxy Group : Prone to oxidation and nucleophilic substitution, influencing metabolic pathways .

For synthetic routes or biological applications, consult primary literature for condition-specific optimization.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential for development into new antimicrobial therapies. For instance, a study highlighted its inhibitory effects on pathogenic bacteria, which could be crucial in addressing antibiotic resistance issues in clinical settings.

1.2 Lipoxygenase Inhibition

The compound has been identified as a potent inhibitor of lipoxygenases, particularly the rabbit ALOX15 enzyme. This inhibition is significant due to the enzyme's role in inflammatory processes and disease states such as asthma and arthritis. The IC50 values obtained from studies indicate its potential utility in developing anti-inflammatory drugs.

1.3 Angiotensin II Receptor Antagonism

There is evidence supporting the use of imidazole derivatives, including this compound, as angiotensin II receptor antagonists. These compounds can regulate hypertension and treat conditions like congestive heart failure and renal failure by modulating the renin-angiotensin system .

Biochemical Research

2.1 Mechanistic Studies

Molecular dynamics simulations have been employed to elucidate the binding interactions of this compound with various target enzymes. These studies provide insights into its mechanism of action at the molecular level, enhancing understanding of how it can be optimized for therapeutic use.

2.2 Protein Binding Studies

Studies examining the protein binding affinity of imidazole derivatives have shown that they can interact effectively with specific receptors, such as GABA receptors. This interaction suggests potential applications in neuropharmacology, particularly concerning anticonvulsant properties .

Material Science

3.1 Synthesis of Functional Materials

The unique properties of 2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid allow it to be utilized in synthesizing functional materials. Its ability to form stable complexes with metals makes it a candidate for developing catalysts or materials with specific electronic properties.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against various bacterial strains | Potential development of new antibiotics |

| Lipoxygenase Inhibition | Potent inhibitor of ALOX15 enzyme with favorable IC50 values | Utility in anti-inflammatory drug design |

| Molecular Dynamics Simulations | Detailed binding interactions with target enzymes elucidated | Enhanced understanding for therapeutic optimization |

作用机制

The mechanism of action of 2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid involves its interaction with histamine receptors and other molecular targets in the central nervous system. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved are still under investigation, but it is known to affect neurotransmitter release and signal transduction .

相似化合物的比较

Key Properties :

- CAS No.: 4200-48-0

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : 140.14 g/mol

- Physical Properties : Melting point 180–181°C, predicted boiling point 384.4°C, density 1.27 g/cm³, and solubility in dimethyl sulfoxide (DMSO) .

- Acidity : Predicted pKa ≈ 3.77, indicating moderate acidity due to the hydroxyl and carboxylic acid groups .

Biological Relevance: Identified as a metabolite in murine studies, showing sex-specific abundance differences in blood, cerebrospinal fluid, and urine .

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following analogs differ in substituents on the acetic acid backbone or imidazole ring, impacting physicochemical and biological properties:

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2-(1-Methyl-1H-imidazol-5-yl)acetic acid | 4200-48-0 | -H (no hydroxyl) | C₆H₈N₂O₂ | 140.14 | Parent compound, no α-hydroxyl group |

| 2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid | N/A | -OH (α-hydroxyl) | C₆H₈N₂O₃ | 156.14 | Increased polarity, acidic α-carbon |

| 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid | 1498754-42-9 | -N(CH₃)₂ (dimethylamino) | C₈H₁₃N₃O₂ | 183.21 | Basic amino group, altered solubility |

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | 1010-93-1 | -NO₂ (nitro), methyl at imidazole C2 | C₇H₈N₄O₄ | 212.16 | Electron-withdrawing nitro group |

| Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate | 89128-06-3 | Ethyl ester, hydroxymethyl, nitro | C₉H₁₂N₄O₅ | 256.22 | Esterified carboxylate, improved lipophilicity |

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in the target compound enhances polarity and hydrogen bonding, increasing water solubility compared to the non-hydroxylated analog (CAS 4200-48-0) . The dimethylamino analog (CAS 1498754-42-9) exhibits basicity, favoring solubility in acidic media, while the nitro derivative (CAS 1010-93-1) is less soluble due to its electron-withdrawing nature .

- Thermal Stability :

Research Findings and Implications

- Sex-Specific Metabolism: The target compound’s differential abundance in male vs.

- Structural-Activity Relationships (SAR) :

- Hydroxyl groups enhance polarity and metabolic recognition but may reduce membrane permeability.

- Nitro groups confer reactivity suitable for antimicrobial activity but may increase toxicity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-2-(1-methyl-1H-imidazol-5-yl)acetic acid, and how can reaction conditions be systematically optimized?

- Methodology : Synthesis often involves coupling imidazole derivatives with hydroxyacetic acid precursors. For example, describes analogous syntheses using reflux conditions in acetic acid with sodium acetate as a catalyst. Optimization can include solvent selection (e.g., polar aprotic solvents for better solubility), temperature control (80–120°C), and catalyst screening (e.g., Lewis acids or transition metals) to improve yield . Reaction progress should be monitored via TLC or HPLC, with intermediates purified via recrystallization or column chromatography .

Q. How can structural integrity and purity be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- IR spectroscopy : Verify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

- NMR (¹H and ¹³C) : Assign peaks to confirm the imidazole ring protons (δ 6.5–8.0 ppm) and the hydroxyacetic acid backbone .

- Elemental analysis : Ensure experimental C, H, N values align with theoretical calculations (e.g., ±0.3% deviation) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology : Solubility can be tested in water, DMSO, ethanol, and acetonitrile. Stability studies should include pH-dependent degradation assays (e.g., 1–12 pH range) and thermal analysis (TGA/DSC). notes that hydrochloride salts of similar imidazole derivatives exhibit improved aqueous solubility but may degrade under prolonged light exposure, necessitating storage at –20°C in amber vials .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns or unexpected IR absorptions) be resolved during structural characterization?

- Methodology : Contradictions may arise from tautomerism (e.g., imidazole ring proton shifts) or residual solvents. Solutions include:

- Variable-temperature NMR : To observe dynamic proton exchanges .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Q. What strategies are effective for identifying and quantifying process-related impurities in scaled-up syntheses?

- Methodology : Impurities may include unreacted starting materials, regioisomers, or oxidation byproducts. highlights the use of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。